1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(3-methylphenyl)piperazine
Description
The compound 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(3-methylphenyl)piperazine features a fused imidazo[1,2-b]pyridazine core substituted with a cyclopropyl group at position 2. A carbonyl group at position 6 links this heterocycle to a piperazine ring, which is further substituted at position 4 with a 3-methylphenyl group.
Properties
IUPAC Name |
(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-15-3-2-4-17(13-15)24-9-11-25(12-10-24)21(27)18-7-8-20-22-19(16-5-6-16)14-26(20)23-18/h2-4,7-8,13-14,16H,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQJIWHVQZPBLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NN4C=C(N=C4C=C3)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB).
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been shown to have in vitro anti-tb activity against replicating and non-replicating tb.
Biochemical Pathways
Pyridazine and pyridazinone derivatives have been shown to possess a wide range of pharmacological activities.
Result of Action
Biological Activity
1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(3-methylphenyl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H19N5O
- Molecular Weight : 347.4 g/mol
- CAS Number : 2548994-15-4
The compound features a unique structure that includes a cyclopropyl group and an imidazo[1,2-b]pyridazine moiety, which are known to influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The imidazo[1,2-b]pyridazine component is particularly noted for its ability to modulate enzyme activity and influence cellular processes.
Potential Targets
- Monoamine Oxidase (MAO) : Some derivatives of imidazo[1,2-b]pyridazines have shown inhibitory effects on MAO-A and MAO-B, which are crucial in the metabolism of neurotransmitters. For instance, related compounds demonstrated IC50 values as low as 0.013 µM against MAO-B, indicating strong inhibitory potential .
- Factor Xa Inhibition : Compounds with similar structures have been reported as potent inhibitors of Factor Xa, which plays a vital role in the coagulation cascade .
In Vitro Studies
Recent studies have evaluated the biological activity of related compounds through various in vitro assays:
| Compound | Target | IC50 Value (µM) | Remarks |
|---|---|---|---|
| T6 | MAO-B | 0.013 | Most potent inhibitor found |
| T3 | MAO-A | 1.57 | Competitive inhibitor |
| FXa | Factor Xa | 0.021 | Selective inhibitor |
These findings suggest that modifications to the piperazine and imidazo[1,2-b]pyridazine moieties can significantly enhance biological efficacy.
Case Studies
In a study focusing on the design and synthesis of pyridazinones, compounds similar to this compound were found to exhibit selective inhibition against MAO-B with high selectivity indices . The reversibility of inhibition was confirmed through dialysis studies, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .
Toxicity and Safety Profile
The cytotoxic effects of related compounds were evaluated using healthy fibroblast cell lines (L929). Notably:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Imidazo[1,2-b]pyridazine Derivatives with Piperazine Linkages
Key Compounds :
4-(2-(Trifluoromethyl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone (3c) Structure: Imidazo[1,2-b]pyridazine with 2-CF₃ and 6-carbonyl-linked piperazine bearing 4-CF₃-phenyl. Molecular Weight: 444.3 g/mol (C₁₉H₁₅F₆N₅O). Key Data: LCMS purity 95.7%; NMR confirms substitution patterns . Comparison: The trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects compared to the cyclopropyl group in the target compound.
Murty et al. Pyridazinone Derivatives Structure: Pyridazin-3(2H)-ones with 4-aryl/heteroaryl-piperazine side chains. Activity: Anticancer properties reported in vitro . Comparison: Replacement of pyridazinone with imidazo[1,2-b]pyridazine may alter kinase inhibition profiles due to increased aromaticity and steric bulk.
Piperazine-Substituted Aryl Compounds
Key Compounds :
1-(3-Methylphenyl)piperazine (mMPP) Structure: Simple piperazine with 3-methylphenyl substitution. Regulatory Status: Classified as a controlled substance under UK drug laws .
- Structure : Imidazo[1,2-b]pyridazine linked to piperazine via ethynyl and benzamide groups.
- Synthesis : Involves coupling reactions and piperazine ring formation .
- Comparison : The target compound’s cyclopropyl group may simplify synthesis compared to ponatinib’s trifluoromethyl and ethynyl substituents.
Physicochemical Comparison
*Estimated based on substituent effects.
Preparation Methods
Core Formation via Condensation Reactions
The imidazo[1,2-b]pyridazine scaffold is typically constructed through a condensation reaction between an α-bromoketone and a 3-aminopyridazine derivative. For the 2-cyclopropyl variant, bromocyclopropylketone serves as the α-bromoketone precursor.
Representative Protocol (Adapted from):
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Reactants :
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3-Amino-6-chloropyridazine (1.0 equiv)
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Bromocyclopropylketone (1.2 equiv)
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Sodium carbonate (1.1 equiv) in isopropyl alcohol.
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Conditions :
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Degassed under nitrogen, stirred at 90°C for 16 hours.
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-
Outcome :
Key Optimization :
Functionalization to Carboxylic Acid
The chlorine at position 6 is converted to a carboxylic acid via palladium-catalyzed carbonylation or hydrolysis.
Carbonylation Method :
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Reactants :
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6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine, CO gas, methanol.
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Pd(PPh₃)₄ (catalyst), triethylamine (base).
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Conditions :
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80°C, 12 hours under 50 psi CO.
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-
Outcome :
Synthesis of 4-(3-Methylphenyl)Piperazine
Reductive Amination and Alkylation
The piperazine moiety is synthesized via reductive amination or alkylation of aniline derivatives. A patent details the preparation of substituted piperazines using catalytic hydrogenation and methylation:
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Starting Material : 3-Methylphenylpiperazine precursor.
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Methylation :
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Treatment with methyl iodide (1.2 equiv) and sodium hydride in DMF at 10–25°C.
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Reduction :
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Lithium aluminum hydride (1.1 equiv) in THF under reflux.
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Deprotection :
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Catalytic hydrogenation (5% Pd/C, 80–100 psi H₂) in acetic acid.
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Isolation :
Yield : >90% with minimal impurities.
Amide Coupling to Form the Final Product
Activation of Carboxylic Acid
The carboxylic acid is activated as an acid chloride or mixed anhydride for amide formation.
Acid Chloride Method :
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Reactants :
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2-Cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid (1.0 equiv).
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Thionyl chloride (2.0 equiv) in dichloromethane.
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Conditions :
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Reflux for 2 hours, followed by solvent evaporation.
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Coupling with 4-(3-Methylphenyl)Piperazine
The activated acid reacts with the piperazine amine under mild basic conditions.
Protocol :
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Reactants :
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Acid chloride (1.0 equiv), 4-(3-methylphenyl)piperazine (1.2 equiv).
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Triethylamine (2.0 equiv) in DCM.
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Conditions :
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Stirred at room temperature for 4–6 hours.
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Workup :
Yield : 75–85% (estimated based on analogous reactions).
Analytical Characterization and Validation
Spectroscopic Data
Q & A
Q. Critical Parameters Table :
| Step | Key Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Cyclopropylation | Cyclopropane derivatives, Pd catalysis | Use inert atmosphere (N₂/Ar) |
| Piperazine coupling | Nucleophilic acyl substitution | Activate carbonyl with EDCI/DMAP |
| Final purification | Silica chromatography | Gradient elution (5–30% EtOAc/hexane) |
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Structural validation relies on spectroscopic and analytical techniques:
- NMR spectroscopy : Analyze ¹H/¹³C NMR for characteristic peaks (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, piperazine N–CH₂ signals at δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the expected structure .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and aromatic C–H stretches (~3000 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolve 3D conformation to validate stereochemistry .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Safety measures include:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (category 2A irritation risk) .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced: How does the substitution pattern on the piperazine and imidazo[1,2-b]pyridazine moieties influence receptor binding affinity?
Methodological Answer:
Substituent effects can be studied via:
- Structure-activity relationship (SAR) : Compare analogs with varying groups (e.g., 3-methylphenyl vs. fluorophenyl on piperazine) to assess steric/electronic impacts on receptor binding .
- Molecular docking : Simulate interactions with targets like G-protein-coupled receptors (GPCRs) using software (AutoDock Vina). For example, the cyclopropyl group may enhance hydrophobic interactions with receptor pockets .
- Biolayer interferometry (BLI) : Quantify binding kinetics (KD values) to validate computational predictions .
Q. Example SAR Findings :
| Substituent | Target Receptor | Binding Affinity (KD, nM) | Reference |
|---|---|---|---|
| 3-Methylphenyl | 5-HT2A | 120 ± 15 | |
| 4-Fluorophenyl | D2 | 85 ± 10 |
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Address discrepancies by:
- Assay standardization : Control variables like cell lines (HEK293 vs. CHO), incubation times, and compound purity (>95% by HPLC) .
- Metabolic stability testing : Assess liver microsome degradation to rule out bioavailability confounders .
- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) and functional cAMP assays .
- Batch analysis : Compare synthetic lots for impurities (e.g., by LC-MS) that may modulate activity .
Case Study : A 2024 study observed conflicting IC₅₀ values (5-HT1A: 50 nM vs. 200 nM). Resolution involved repeating assays with standardized serum-free conditions and verifying purity via NMR, identifying a contaminant as the source .
Advanced: How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Molecular docking : Use tools like Schrödinger Suite to model ligand-receptor complexes. For example, the imidazo[1,2-b]pyridazine core may form π-π stacking with aromatic residues in kinase active sites .
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and water-mediated hydrogen bonds .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at the carbonyl group) using MOE or LigandScout .
Validation : Correlate docking scores (Glide SP: −9.2 kcal/mol) with experimental IC₅₀ values (e.g., 10 nM in kinase inhibition assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
